![molecular formula C14H10Cl2N2O2 B2991050 N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide CAS No. 2305533-40-6](/img/structure/B2991050.png)
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic organic compound that is primarily used as a research tool to study the biological effects of pyridine-based compounds.
作用機序
The mechanism of action of DCPP is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to modulate the activity of several key proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCPP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCPP has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
DCPP has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available in large quantities. It is also relatively stable and easy to handle. However, one limitation of using DCPP in experiments is that it may not accurately reflect the biological effects of other pyridine-based compounds.
将来の方向性
There are several future directions for research on DCPP. One area of interest is the development of new derivatives of DCPP that may exhibit enhanced biological activity. Another area of interest is the investigation of the potential use of DCPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DCPP and its potential applications in the field of medicine.
Conclusion:
In conclusion, DCPP is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, and has potential use in the treatment of neurodegenerative disorders. While further research is needed to fully understand the mechanism of action of DCPP and its potential applications, it represents a promising area of research for the development of new therapeutic agents.
合成法
DCPP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorophenol with 3-chloro-2-hydroxypropyl pyridine to form the intermediate, which is then further reacted with acryloyl chloride to yield the final product, DCPP.
科学的研究の応用
DCPP has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-2-13(19)18-11-4-3-7-17-14(11)20-12-6-5-9(15)8-10(12)16/h2-8H,1H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMIKJPGCAYFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)
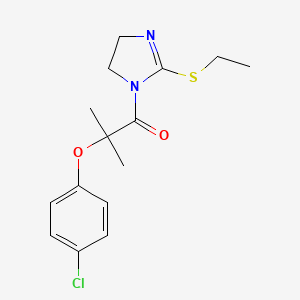
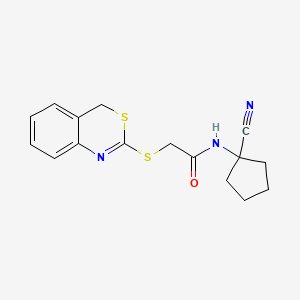


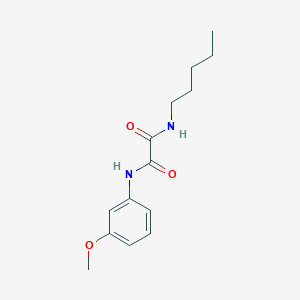
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2990977.png)

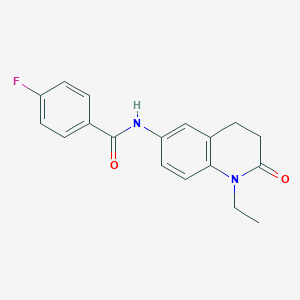
![1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2990982.png)

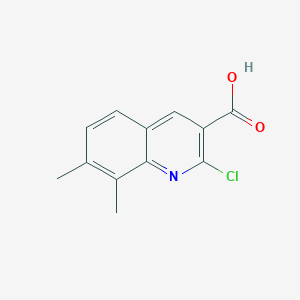
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2990988.png)
![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2990989.png)